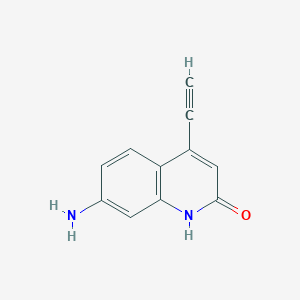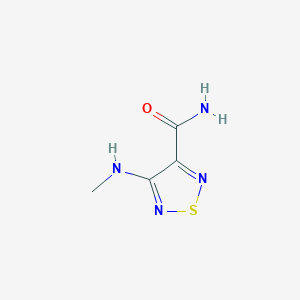
4-(Methylamino)-1,2,5-thiadiazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Methylamino)-1,2,5-thiadiazole-3-carboxamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylamino)-1,2,5-thiadiazole-3-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing the necessary functional groups. For instance, the reaction of methylamine with a thiadiazole precursor under acidic or basic conditions can yield the desired compound. The reaction conditions, such as temperature, solvent, and pH, are carefully optimized to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(Methylamino)-1,2,5-thiadiazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
4-(Methylamino)-1,2,5-thiadiazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 4-(Methylamino)-1,2,5-thiadiazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target. For instance, in medicinal applications, the compound may inhibit the growth of cancer cells by interfering with DNA replication or protein synthesis.
Comparación Con Compuestos Similares
Similar Compounds
4-(Methylamino)phenol sulfate: Used as a photographic developer.
4-Methylaminorex: A stimulant with a different mechanism of action.
β-N-Methylamino-L-alanine: A non-proteinogenic amino acid with neurotoxic properties.
Uniqueness
4-(Methylamino)-1,2,5-thiadiazole-3-carboxamide is unique due to its specific structure, which allows it to interact with a variety of molecular targets. Its thiadiazole ring imparts distinct chemical properties, making it suitable for diverse applications in research and industry.
Propiedades
Fórmula molecular |
C4H6N4OS |
|---|---|
Peso molecular |
158.18 g/mol |
Nombre IUPAC |
4-(methylamino)-1,2,5-thiadiazole-3-carboxamide |
InChI |
InChI=1S/C4H6N4OS/c1-6-4-2(3(5)9)7-10-8-4/h1H3,(H2,5,9)(H,6,8) |
Clave InChI |
MUCFUSYCHZMGND-UHFFFAOYSA-N |
SMILES canónico |
CNC1=NSN=C1C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


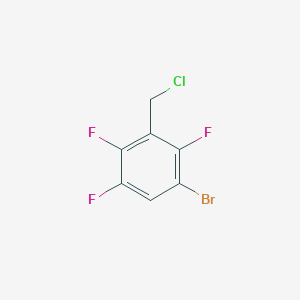
![7-(Trifluoromethyl)pyrrolo[1,2-a]quinoxaline](/img/structure/B13120326.png)
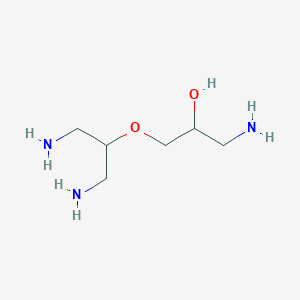

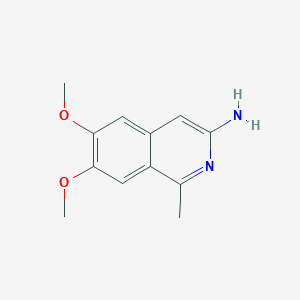

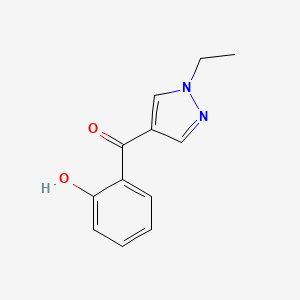
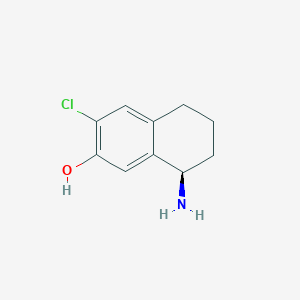
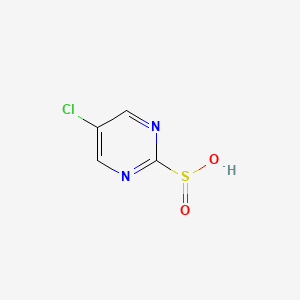
![2-Cyanobenzo[d]thiazole-6-carboxylic acid](/img/structure/B13120389.png)
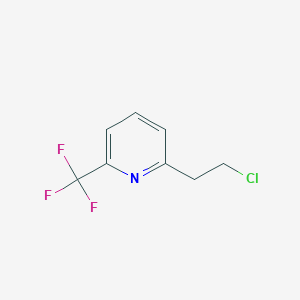
![Benzyl 8-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13120408.png)
![3-(5,6-Dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-2,2-dimethylpropanoicacid](/img/structure/B13120411.png)
